molecular formula C19H14FN3O3 B3341013 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate CAS No. 1012057-63-4

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Cat. No. B3341013
CAS RN: 1012057-63-4
M. Wt: 351.3 g/mol
InChI Key: HWEPGOBNKGSELI-UHFFFAOYSA-N
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Description

The compound “4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate” belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a quinazoline core, which is substituted at the 4-position by an amino group that is further substituted by a 3-ethynyl-4-fluorophenyl group . The quinazoline core is also substituted at the 7-position by a methoxy group and at the 6-position by an acetate group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. For example, the ethynyl group might undergo addition reactions, and the acetate group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethynyl and acetate groups could affect its polarity and hence its solubility in different solvents .

Future Directions

The future research directions for this compound could include studying its synthesis, its physical and chemical properties, and its potential biological activities . It could also be interesting to study its derivatives by modifying the substituents on the quinazoline core .

properties

IUPAC Name

[4-(3-ethynyl-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3/c1-4-12-7-13(5-6-15(12)20)23-19-14-8-18(26-11(2)24)17(25-3)9-16(14)21-10-22-19/h1,5-10H,2-3H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEPGOBNKGSELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Synthesis routes and methods

Procedure details

A suspension of 4-chloro-7-methoxyquinazolin-6-yl acetate (4.31 g), 3-ethynyl-4-fluoroaniline (2.77 g) and isopropanol (65 mL) was stirred at 83° C. overnight. The reaction mixture was cooled to room temperature and filtered, the residue was washed with 100 mL of isopropanol and dried to afford the desired compound as a solid (5.29 g, 88.30%).
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
88.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
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4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
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4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Reactant of Route 4
4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Reactant of Route 5
4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Reactant of Route 6
4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

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